![molecular formula C12H10ClN3O4 B5544086 2-(4-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide](/img/structure/B5544086.png)
2-(4-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the reaction of 6-methyluracil with chloromethyl compounds and subsequent reactions with chloroacetamide derivatives. For instance, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide was achieved through such a process, confirmed by X-ray analysis, NMR, and IR spectroscopy (Kataev et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of compounds in this class are determined by various factors, including internal rotation of certain groups. Advanced techniques such as X-ray crystallography and computer modeling are used to analyze these structures and understand their conformational behaviors (Kataev et al., 2021).
Chemical Reactions and Properties
Compounds similar to 2-(4-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide have been found to participate in a variety of chemical reactions, leading to the formation of diverse derivatives. These reactions include interactions with primary and heterocyclic amines, leading to Schiff bases and other nitrogen heterocyclic compounds (Farouk et al., 2021).
Physical Properties Analysis
The physical properties of these compounds, such as solvatochromic effects, have been studied in various solvents. These studies provide insights into the solubility and stability of these compounds in different environments, which is crucial for their practical applications (Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other chemical species, are significant for understanding the applications and limitations of these compounds. For example, the reactivity of similar compounds with isoelectric bifunctional aromatic amines has been explored to synthesize novel derivatives with potential applications (Agarwal & Mital, 1976).
Scientific Research Applications
Synthesis and Antimicrobial Activity
The chemical compound 2-(4-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide and its derivatives have been explored for various scientific applications, particularly focusing on their synthesis and potential as antimicrobial agents. A noteworthy study synthesized a series of pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, indicating the utility of such compounds in combating bacterial and fungal infections. These compounds demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Potential Pesticides
Another dimension of research on derivatives of 2-(4-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)acetamide is their potential use as pesticides. New derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide were characterized by X-ray powder diffraction, revealing their promise as organic compounds for pesticide development. These studies provided new diffraction data that could aid in the further design and optimization of these compounds for agricultural applications (Olszewska, Tarasiuk, & Pikus, 2009).
Molecular Docking and Anticancer Studies
The synthesis and molecular docking analysis of related compounds have shown potential anticancer activities, emphasizing the importance of structural analysis and in silico studies for identifying promising therapeutic agents. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its structure elucidated, with in silico modeling targeting the VEGFr receptor for anticancer activity. Such studies underscore the versatility of these compounds in drug discovery and development (Sharma et al., 2018).
Antimicrobial and CNS Depressant Activities
Further, the exploration of thiazolidinone and acetidinone derivatives highlighted their antimicrobial activity, showcasing the broad spectrum of biological activities associated with these compounds. The synthesis of various derivatives and their screening against different microorganisms revealed moderate to good antimicrobial properties, contributing to the pool of potential antimicrobial agents (Mistry, Desai, & Intwala, 2009). Additionally, certain derivatives were investigated for their central nervous system depressant activity, indicating the potential for these compounds to be developed into sedative drugs (Manjunath et al., 1997).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O4/c13-7-1-3-8(4-2-7)20-6-10(17)15-9-5-14-12(19)16-11(9)18/h1-5H,6H2,(H,15,17)(H2,14,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJEYNZQNHTSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CNC(=O)NC2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide |
Synthesis routes and methods
Procedure details
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